N-(2-Hydroxypropyl)dodecanamide

描述

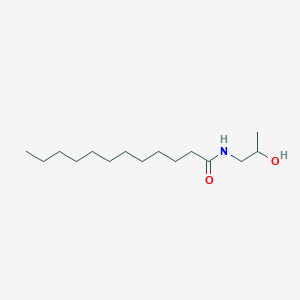

N-(2-Hydroxypropyl)dodecanamide (CAS 142-54-1) is an organic compound recognized for its utility as a surfactant, emulsifier, and thickening agent. cymitquimica.com Its molecular structure, featuring a hydrophobic 12-carbon lauric acid tail and a hydrophilic head containing an amide and a hydroxyl group, makes it an amphiphilic molecule. This dual nature governs its chemical behavior and applications, primarily in industrial formulations. cymitquimica.comlookchem.com While extensively used, its specific investigation within academic circles appears limited, positioning it as a compound with untapped research potential. lookchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(2-hydroxypropyl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-15(18)16-13-14(2)17/h14,17H,3-13H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBILEWCGWTAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861815 | |

| Record name | N-(2-Hydroxypropyl)dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Dodecanamide, N-(2-hydroxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

142-54-1 | |

| Record name | Lauric acid monoisopropanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroyl isopropanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanamide, N-(2-hydroxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxypropyl)dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxypropyl)dodecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC ISOPROPANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82DUX3RRVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N 2 Hydroxypropyl Dodecanamide

Mechanistic Investigations of Amidation Reactions Leading to N-(2-Hydroxypropyl)dodecanamide

The formation of this compound typically proceeds through the amidation of dodecanoic acid or its derivatives with 2-aminopropanol. While traditional chemical synthesis often involves harsh conditions and the use of coupling agents, enzymatic catalysis, particularly with lipases, has emerged as a more sustainable alternative.

The proposed mechanism for lipase-catalyzed amidation of a fatty acid with an amino alcohol, such as the synthesis of this compound, generally follows a two-step process. Initially, the lipase (B570770) is believed to catalyze the O-acylation of the amino alcohol, forming an ester intermediate. This is then followed by a spontaneous, intramolecular O- to N-acyl migration to yield the final amide product. This pathway is favored due to the higher nucleophilicity of the hydroxyl group compared to the amino group in the lipase's active site under certain conditions. Another proposed mechanism involves a proton shuttle, where two protons are transferred simultaneously with the nucleophilic attack, which can enhance the rate of N-acylation. The specific mechanism can be influenced by the enzyme's structure, the solvent system, and the reaction conditions.

Optimization of Reaction Parameters in this compound Synthesis

The yield and purity of this compound are highly dependent on the reaction parameters. Optimization of these parameters is crucial for developing efficient and economically viable synthetic processes.

The choice of catalyst is paramount in the synthesis of this compound. While chemical catalysts can be employed, enzymatic catalysts, particularly immobilized lipases, offer several advantages, including high selectivity, mild reaction conditions, and reusability. Lipases such as Candida antarctica lipase B (CALB), often immobilized on various supports (e.g., Novozym 435), have demonstrated high efficiency and regioselectivity in the amidation of fatty acids. The immobilization of the enzyme not only facilitates its separation from the reaction mixture but can also enhance its stability and activity.

The following table illustrates the effect of different lipase catalysts on the yield of N-acyl amide synthesis, based on typical findings for related compounds.

| Catalyst | Support | Conversion Yield (%) |

| Candida antarctica Lipase B (Novozym 435) | Macroporous acrylic resin | ~95 |

| Rhizomucor miehei Lipase (Lipozyme RM IM) | Ion-exchange resin | ~70 |

| Thermomyces lanuginosus Lipase (Lipozyme TL IM) | Granulated silica | ~65 |

| Free Candida rugosa Lipase | None | ~40 |

Note: This table presents representative data for lipase-catalyzed amidation and is intended for illustrative purposes. Specific yields for this compound may vary.

Temperature plays a critical role in the synthesis of this compound. Generally, increasing the reaction temperature enhances the reaction rate by increasing molecular motion and collision frequency. However, excessively high temperatures can lead to enzyme denaturation and reduced product yield. The optimal temperature for lipase-catalyzed amidation is typically in the range of 40-60°C.

The choice of solvent also significantly impacts the reaction. The solvent must solubilize the reactants while not inactivating the enzyme. Hydrophobic organic solvents are often preferred for lipase-catalyzed reactions as they can minimize the water activity, which in turn suppresses the competing hydrolysis reaction. Solvent-free systems are also being explored as a greener alternative, reducing waste and simplifying product purification.

The table below shows the influence of temperature and solvent on the yield of a representative lipase-catalyzed amidation reaction.

| Temperature (°C) | Solvent | Yield (%) |

| 40 | Hexane | 85 |

| 50 | Hexane | 92 |

| 60 | Hexane | 88 (slight enzyme deactivation) |

| 50 | Toluene | 90 |

| 50 | Solvent-free | 80 |

Note: This table presents representative data and is for illustrative purposes. Specific outcomes for this compound synthesis will depend on the specific reaction conditions.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

This compound possesses a chiral center at the 2-position of the propyl group, meaning it can exist as two enantiomers, (R)- and (S)-N-(2-Hydroxypropyl)dodecanamide. The biological properties of these enantiomers may differ, making their stereoselective synthesis or resolution a topic of interest.

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. Lipases, known for their stereoselectivity, can be used to selectively acylate one enantiomer of 2-aminopropanol, leaving the other unreacted. The acylated and unreacted enantiomers can then be separated. Alternatively, a racemic mixture of this compound could potentially be resolved through the selective hydrolysis of one enantiomer by a lipase.

Asymmetric synthesis, where the desired enantiomer is synthesized directly, is another approach. This could potentially be achieved using a chiral catalyst or a biocatalyst engineered for high stereoselectivity in the amidation reaction.

Derivatization Chemistry of this compound and Related Analogues

The chemical structure of this compound offers sites for further chemical modification or derivatization to create analogues with potentially enhanced or novel properties. The hydroxyl group is a primary site for derivatization. For instance, it can be esterified with various carboxylic acids to produce ester derivatives. It can also undergo etherification reactions.

The amide nitrogen, while generally less reactive, can also be a site for derivatization under certain conditions. Furthermore, modifications to the dodecanoyl chain, such as the introduction of unsaturation or other functional groups prior to the amidation reaction, can lead to a wide range of analogues. The analysis of these derivatives often involves techniques like HPLC, especially after derivatization with a UV-active or fluorescent tag to facilitate detection.

Synthesis of this compound Derivatives with Modified Functional Groups

The development of this compound derivatives hinges on the chemical modification of its inherent functional groups: the secondary hydroxyl group, the amide linkage, and the dodecyl alkyl chain. Advanced synthetic methods aim to introduce new functionalities with high selectivity and efficiency, often under mild conditions.

Chemo-Enzymatic Synthesis: A significant advancement over traditional chemical synthesis is the use of enzymes. Lipases, for example, can catalyze the amidation reaction between a fatty acid and an amine under solvent-free or mild, non-aqueous conditions. This approach, known as chemo-enzymatic synthesis, offers high chemo- and regioselectivity, reducing the need for protecting groups and minimizing byproducts. researchgate.netmdpi.com This method is particularly advantageous for creating amides while preserving other sensitive functional groups within the molecule. nih.gov

Functionalization of the Hydroxyl Group: The secondary hydroxyl group is a prime site for introducing new molecular complexity. Standard organic reactions can be employed to create a diverse range of derivatives.

Esterification: Reaction with an activated carboxylic acid (like an acid chloride or anhydride) can append a new functional group. For instance, reacting this compound with acryloyl chloride would yield a polymerizable derivative.

Etherification: Formation of an ether linkage, for example through a Williamson ether synthesis, can introduce different alkyl or aryl groups.

Click Chemistry Handles: The hydroxyl group can be converted into a reactive handle for bio-orthogonal "click" chemistry. For example, tosylation of the alcohol followed by substitution with sodium azide (B81097) would produce an azido-derivative, ready for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).

Modification of the Alkyl Chain: While the C12 alkyl chain is largely inert, derivatives can be synthesized by starting with a modified dodecanoic acid. For example, using 12-bromododecanoic acid or ω-azidododecanoic acid in the initial amidation step would yield an this compound molecule with a reactive functional group at the terminus of its lipid tail. This strategy allows for the late-stage diversification of the molecule, enabling conjugation to other molecules or surfaces. beilstein-journals.org

The table below summarizes potential modifications to generate functional derivatives.

| Modification Target | Synthetic Strategy | Potential Reagent(s) | Functional Group Introduced | Potential Utility of Derivative |

|---|---|---|---|---|

| -OH Group | Esterification | Acryloyl chloride | Acrylate | Polymerizable monomer for radical polymerization |

| -OH Group | Tosylation & Azide Substitution | 1) p-Toluenesulfonyl chloride 2) Sodium azide (NaN3) | Azide (-N3) | Reactive handle for "click chemistry" |

| Alkyl Chain | Amidation with Functionalized Fatty Acid | 12-Bromododecanoic acid | Terminal Bromide (-Br) | Precursor for nucleophilic substitution reactions |

| Amide Bond Formation | Enzymatic Amidation | Dodecanoic acid, 1-amino-2-propanol, Lipase (e.g., Novozym 435) | Amide | "Green" synthesis with high selectivity |

Incorporation of this compound Moieties into Polymeric Structures

Because this compound lacks an intrinsic polymerizable group, its incorporation into polymers requires it to be chemically attached to a polymer backbone. This can be achieved primarily through two strategic approaches: "grafting to" a pre-existing polymer or creating a new monomer for "grafting from" polymerization. These concepts are well-established in the synthesis of functional polymers, such as those based on N-(2-hydroxypropyl)methacrylamide (HPMA). rsc.orgmdpi.com

"Grafting To" Approach: This method involves the covalent attachment of a pre-synthesized and functionalized this compound derivative onto a reactive polymer backbone. For instance, a polymer containing active ester groups or N-hydroxysuccinimide (NHS) esters can react with the amine of 1-amino-2-propanol, followed by amidation with dodecanoic acid, though this is a complex route. A more direct approach involves reacting an azide-functionalized this compound derivative (as described in 2.4.1) with a polymer containing alkyne groups via a click reaction. This post-polymerization modification is versatile but may be limited by steric hindrance, which can result in lower grafting densities.

"Grafting From" Approach (Macromonomer Strategy): A more efficient way to achieve high incorporation is to first convert the this compound molecule into a polymerizable monomer (a "macromonomer"). This is typically done by esterifying the hydroxyl group with a molecule containing a polymerizable moiety, such as methacryloyl chloride. The resulting "N-(2-(methacryloyloxy)propyl)dodecanamide" monomer can then be co-polymerized with other conventional monomers (e.g., N-(2-hydroxypropyl)methacrylamide) using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov This strategy allows for precise control over the polymer's final composition and the density of the incorporated dodecanamide (B72619) side chains.

The following table compares these two advanced methodologies for polymer incorporation.

| Methodology | Description | Key Synthetic Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Grafting To (Post-Polymerization Modification) | Attaching a pre-made functionalized dodecanamide derivative to an existing polymer chain. | 1. Synthesize polymer with reactive sites (e.g., alkyne groups). 2. Synthesize this compound with a complementary reactive handle (e.g., azide). 3. React the polymer and derivative together (e.g., via CuAAC "click" reaction). | Allows for the characterization of both the polymer and the moiety before conjugation. Modular and versatile. | Can result in lower grafting density due to steric hindrance. Potentially incomplete reactions. |

| Grafting From (Macromonomer Co-Polymerization) | Converting the dodecanamide into a monomer and then co-polymerizing it with other monomers. | 1. Functionalize this compound to create a monomer (e.g., esterify -OH with methacryloyl chloride). 2. Perform co-polymerization of the new monomer with a primary monomer (e.g., via RAFT). | Allows for high and controlled incorporation into the polymer backbone. Produces well-defined copolymer structures. nih.gov | Requires synthesis and purification of a novel monomer. Monomer reactivity must be compatible with co-monomers. |

Molecular Self Assembly and Supramolecular Architectures Involving N 2 Hydroxypropyl Dodecanamide

Characterization of Self-Assembly Processes and Driving Forces

The self-assembly of N-(2-Hydroxypropyl)dodecanamide is primarily driven by a combination of non-covalent interactions, leading to the formation of complex hierarchical structures. Understanding these driving forces is crucial for controlling the final properties of the resulting materials.

Role of Hydrogen Bonding in Supramolecular Organization

Hydrogen bonding is a critical directional force in the self-organization of this compound and related amphiphiles. The amide and hydroxyl moieties in the headgroup of the molecule are capable of forming an extensive network of intermolecular hydrogen bonds. This is a key factor in the formation of one-dimensional aggregates such as fibers, which can then entangle to form a three-dimensional gel network.

In a study of the crystal structure of a related compound, N-dodecanoyl-L-serine monohydrate, an intricate network of hydrogen bonds was observed, with a water molecule playing a central role in connecting the amphiphilic molecules. researchgate.net This highlights the importance of hydrogen bonding in creating a stable, packed arrangement. The formation of head-to-tail bilayer packing is a common motif in such systems. researchgate.net For N-acyl amides in general, the amide bond provides a site for hydrogen bonding, which, in conjunction with van der Waals interactions between the long alkyl chains, drives the self-assembly process. nih.gov

Micellization and Vesicle Formation Research

While the primary focus of research on this compound has been on its gelation properties in organic solvents, the principles of self-assembly also govern its behavior in aqueous environments, where micelle and vesicle formation are expected. N-acyl amino acids, a class of molecules structurally related to this compound, have been shown to form vesicles over a wide pH range when mixed with other lipids. researchgate.net This suggests that this compound could also participate in the formation of such bilayer structures.

The formation of micelles or vesicles is dictated by the balance between the hydrophilic headgroup and the hydrophobic tail. The critical packing parameter, which considers the headgroup area, the volume of the hydrophobic tail, and its length, can predict the type of aggregate formed. For many single-chain amphiphiles like this compound, the formation of spherical or ellipsoidal micelles is common above a certain concentration, known as the critical micelle concentration (CMC). However, specific studies determining the CMC and characterizing the micellar or vesicular structures of pure this compound are not extensively available in the reviewed literature.

Formation and Rheological Dynamics of this compound-Based Gels

The gelation of solvents by this compound and its analogues is a direct consequence of the molecular self-assembly into a three-dimensional network that immobilizes the solvent. The rheological properties of these gels are of significant interest for various applications.

Thixotropic Properties and Mechanistic Elucidation of Gel Recovery

Organogels formed by N-3-hydroxypropyl dodecanamide (B72619), a close analogue of this compound, exhibit pronounced thixotropic behavior. acs.orgnih.gov Thixotropy is the time-dependent decrease in viscosity under shear, followed by a gradual recovery when the shear is removed. This property is crucial for applications where a material needs to flow under stress but remain solid-like at rest.

The mechanism behind this thixotropy has been investigated using a combination of rheology, X-ray scattering, and microscopy. acs.orgnih.gov It was found that gel formation proceeds through a precipitation process, leading to large, interconnected aggregates that impart an elastic character to the material. When subjected to shear, these aggregates are broken down and align with the flow direction. acs.orgnih.gov Importantly, the shear does not destroy the primary fibrous structures but rather the connections between them. Upon cessation of shear, these connections reform through thermal fluctuations and gravitational effects, leading to the recovery of the gel structure. acs.orgnih.gov

The recovery of the gel's elastic modulus (G') after shear-induced flow is a key characteristic of its thixotropic nature. The table below summarizes the rheological properties of an organogel formed by N-3-hydroxypropyl dodecanamide in an apolar fluid, illustrating its thixotropic behavior.

| Property | Value | Conditions |

| Yield Stress | ~18 Pa | The minimum stress required to initiate flow. |

| G' (initial) | Varies with gel age | Measured at 1 Pa stress and 1 Hz frequency. |

| G'' (initial) | Varies with gel age | Measured at 1 Pa stress and 1 Hz frequency. |

| Recovery Time | Dependent on resting time | Time taken for G' to recover after cessation of shear. |

| Data derived from studies on N-3-hydroxypropyl dodecanamide organogels. acs.org |

Influence of Molecular Structure on Gelation Behavior of this compound Analogues

The gelation properties of N-acyl amides are highly sensitive to their molecular structure, including the nature of the headgroup and the length of the alkyl chain. Studies on various fatty acid amide derivatives have shown that a balance between hydrogen bonding sites and the length of the alkyl chain is crucial for effective gelation. nih.gov

The presence of a hydroxyl group in the headgroup, as in this compound, significantly influences gelation by providing an additional site for hydrogen bonding. Research on N-acylethanolamine phospholipids (B1166683) has demonstrated that modifying the headgroup to alter its size and hydrogen bonding capability has a profound effect on the phase behavior. nih.gov For instance, N-methylation of the amide group, which eliminates a hydrogen bond donor, leads to a decrease in the melting temperature of the self-assembled structures. nih.gov

In a comparative study of organogelators derived from stearic and (R)-12-hydroxystearic acid, it was found that the presence of a hydroxyl group in the fatty acid chain led to the formation of fibrillar spherulites and gels with higher solid content. nih.gov The rheological properties of the resulting gels were dependent on a balance between the hydrogen-bonding sites and the alkyl chain length attached to the amide group. nih.gov This indicates that the specific placement of the hydroxyl group in this compound, as well as the presence of the methyl group on the propyl chain, will have a distinct influence on its gelation behavior compared to its linear or non-hydroxylated analogues.

Phase Behavior and Microstructural Analysis of Self-Assembled Systems

The self-assembled structures of this compound and its analogues can be characterized by various analytical techniques to understand their phase behavior and microstructure.

The phase behavior of these systems is temperature-dependent. Organogels formed by N-hydroxyalkyl amides are typically thermoreversible, meaning they transition from a gel to a sol state upon heating and reform the gel upon cooling. nih.gov This transition is associated with the dissolution of the self-assembled fibrous network at higher temperatures and its reformation as the solution cools.

Microstructural analysis using techniques such as electron microscopy and small-angle X-ray scattering (SAXS) can provide detailed information about the morphology of the self-assembled aggregates. rsc.orgresearchgate.net For instance, cryo-electron microscopy can reveal the atomic structure of tubular micelles formed by self-assembling dipeptides, elucidating the mechanism of assembly and gelation. nih.gov SAXS is a powerful tool for probing the structure of gels in their solvated state, providing information on the size, shape, and arrangement of the self-assembled fibers. rsc.orgnsf.gov Studies on related systems have shown that the self-assembly of small molecules can lead to one-dimensional objects like fibers or nanotubes, which then entangle to form the gel network. rsc.org

Interactions and Biological Activities of N 2 Hydroxypropyl Dodecanamide in in Vitro Systems

Investigating Interactions with Biological Macromolecules (In Vitro)

The dual nature of N-(2-Hydroxypropyl)dodecanamide suggests a high propensity for interaction with the diverse molecular components of biological systems, namely lipids and proteins. In vitro models provide a controlled environment to elucidate the fundamental physicochemical basis of these interactions.

Elucidation of this compound Binding with Lipids and Model Membranes

Based on studies of similar long-chain acylamides, this compound is expected to readily interact with and integrate into phospholipid bilayers, which form the basic structure of cellular membranes. Research on N-oleylethanolamine, an NAE with a longer and unsaturated acyl chain, has demonstrated that these molecules can form stable complexes with phospholipid vesicles nih.gov. This interaction leads to significant alterations in the physical properties of the model membranes.

Membrane Fluidity: The insertion of amphiphilic molecules like N-oleylethanolamine into the lipid bilayer disrupts the ordered packing of phospholipid acyl chains. This has been shown to lower the diphenylhexatriene (DPH) polarization ratio in both dimyristoylphosphatidylcholine (DMPC) and dipalmitoylphosphatidylcholine (DPPC) vesicles, indicating an increase in membrane fluidity nih.gov. It is plausible that this compound would induce a similar fluidizing effect.

Phase Transition: The gel-to-liquid crystalline phase transition temperature (Tm) of phospholipid bilayers is a key indicator of membrane stability. Studies on N-oleylethanolamine have shown a concentration-dependent decrease in the phase transition temperatures of DMPC and DPPC membranes nih.gov. This suggests that this compound would also lower the Tm of model membranes, favoring a more fluid state.

Preferential Partitioning: Research utilizing fluorescent probes like parinaric acids suggests that N-oleylethanolamine preferentially partitions into more fluid regions of the bilayer nih.gov. This behavior is characteristic of molecules that can influence membrane domain formation and organization.

These interactions are primarily driven by hydrophobic forces between the dodecanoyl tail of this compound and the acyl chains of the phospholipids (B1166683), with the hydrophilic headgroup likely oriented towards the aqueous interface.

Studies on Protein Interaction Profiles and Conformational Modulation

Amphiphilic molecules are known to interact with proteins, often through hydrophobic interactions with nonpolar domains or electrostatic interactions with charged residues. Serum albumins, such as bovine serum albumin (BSA), are common model proteins for studying these interactions due to their ability to bind a wide variety of ligands.

Studies on anionic N-acyl amino acid-based surfactants, which share structural similarities with this compound, have revealed detailed insights into protein binding and its consequences iitkgp.ac.inresearchgate.net. For instance, the binding of sodium N-lauroylsarcosinate (SL-Sar) and sodium N-lauroylglycinate (SL-Gly) to BSA has been extensively characterized iitkgp.ac.in.

Binding Affinity and Stoichiometry: Isothermal titration calorimetry (ITC) has shown that multiple molecules of these surfactants can bind to a single BSA molecule iitkgp.ac.in. The binding strength is influenced by the specific structure of the headgroup, with the N-methylated amide in SL-Sar leading to stronger binding than the corresponding group in SL-Gly iitkgp.ac.in. This highlights the potential for the N-(2-hydroxypropyl) group to modulate the binding affinity of this compound.

Conformational Changes: Circular dichroism (CD) spectroscopy is a powerful technique for assessing changes in the secondary structure of proteins upon ligand binding. The interaction of amphiphilic drugs with serum albumins has been shown to induce conformational changes, often resulting in an increase in the α-helical content of the protein nih.govnih.gov. While some surfactants like SL-Sar can lead to a destabilization of the protein structure, others like SL-Gly have been observed to stabilize it at concentrations below their critical micelle concentration iitkgp.ac.in. The precise effect of this compound on protein conformation would depend on the specific binding interactions and concentration.

The binding of this compound to proteins is likely to involve the insertion of its dodecanoyl tail into hydrophobic pockets of the protein, while the polar headgroup may form hydrogen bonds with amino acid side chains or the peptide backbone.

Research into Amphiphilic Function in Biological Contexts (In Vitro Models)

The amphiphilic structure of this compound inherently endows it with surface-active properties, making it a potential surfactant in biological systems.

Surface Activity and Emulsification Efficacy in Biomimetic Environments

As a surfactant, this compound would be expected to reduce the surface tension at air-water and oil-water interfaces. This property is fundamental to its ability to act as an emulsifying agent, stabilizing mixtures of immiscible liquids like oil and water. In biomimetic environments, this could translate to the stabilization of lipid aggregates or the interaction with biological interfaces.

Potential as Biological Surfactants in Research Constructs

The ability of this compound to interact with both lipids and proteins makes it a candidate for use as a biological surfactant in various research applications. For example, it could potentially be used to:

Solubilize membrane proteins from their native lipid environment.

Stabilize protein conformations in solution.

Facilitate the formation of lipid-based drug delivery systems like liposomes or nanoemulsions.

The specific properties of this compound, such as its critical micelle concentration (CMC) and its hydrophilic-lipophilic balance (HLB), would determine its suitability for these applications.

Exploration of Specific Biological Modalities (In Vitro Mechanistic Research)

It is conceivable that this compound could interact with some of the same biological targets as naturally occurring NAEs, such as N-lauroylethanolamine. These interactions could potentially modulate the activity of enzymes involved in NAE metabolism or interact with receptors that are sensitive to these lipid messengers. However, without direct experimental evidence, this remains speculative. Further in vitro research, such as enzyme inhibition assays or receptor binding studies, would be necessary to explore these potential biological modalities.

Antimicrobial Activity and Proposed Mechanisms of Action (In Vitro)

There is a notable absence of published studies investigating the antimicrobial activity of this compound against various microorganisms in vitro. Consequently, no data on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against specific bacterial or fungal strains could be located. Furthermore, without any evidence of antimicrobial action, there are no proposed mechanisms of action for this specific compound in the scientific literature. Research on other long-chain fatty acid amides suggests potential for antimicrobial properties, but direct experimental evidence for this compound is currently lacking.

In Vitro Studies on Cellular Responses and Pathways, such as Apoptosis Induction in Cancer Cell Lines

No in vitro studies detailing the specific cellular responses to this compound have been found. This includes a lack of research on its effects on cellular proliferation, viability, or the induction of specific cellular pathways. While some ceramide analogues, which share a similar amide structure, have been shown to induce apoptosis in cancer cell lines, there is no available research to indicate that this compound possesses similar capabilities. The impact of this compound on the cell cycle, caspase activation, or other markers of apoptosis in any cancer cell line has not been documented.

Research into DNA Protective Attributes (In Vitro)

There is no scientific literature available that investigates the potential DNA protective attributes of this compound in in vitro systems. Studies assessing its ability to mitigate DNA damage induced by oxidative stress or other genotoxic agents have not been published. Therefore, no data exists on its capacity to act as an antioxidant or to influence DNA repair mechanisms at a cellular level.

Polymer Science and Nanotechnology Applications of N 2 Hydroxypropyl Dodecanamide Copolymers

Synthesis and Characterization of Poly[N-(2-Hydroxypropyl)methacrylamide] (PHPMA)

Poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) is a water-soluble, non-immunogenic polymer that has been extensively investigated as a backbone for drug delivery systems and other biomedical applications. Its biocompatibility and the ease with which it can be functionalized make it an ideal platform for creating more complex copolymeric structures.

Controlled Polymerization Techniques for HPMA Monomers

The synthesis of well-defined PHPMA polymers with controlled molecular weight and narrow molecular weight distribution is crucial for their application in nanotechnology. Reversible-deactivation radical polymerization (RDRP) techniques are predominantly employed for this purpose.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This is one of the most versatile and widely used RDRP methods for polymerizing HPMA monomers. RAFT polymerization allows for the synthesis of PHPMA with predictable molecular weights and low dispersity (Đ < 1.3). The process involves a conventional radical polymerization in the presence of a suitable chain transfer agent (CTA), which reversibly deactivates propagating polymer chains, allowing for controlled growth. The choice of CTA is critical for achieving good control over the polymerization.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for the controlled polymerization of HPMA. It relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. ATRP enables the synthesis of well-defined PHPMA architectures, including block copolymers and star polymers.

The ability to control the polymerization process is fundamental to creating copolymers where HPMA is combined with other monomers, such as a derivative of N-(2-Hydroxypropyl)dodecanamide, to impart specific functionalities, like hydrophobicity, to the final polymer.

Functionalization of PHPMA for Specific Research Applications

The functionalization of PHPMA is key to its utility. The hydroxyl group on the propyl side chain offers a site for modification, but more commonly, functionalization is achieved by copolymerizing HPMA with a small amount of a functional comonomer. These comonomers typically contain reactive groups (e.g., esters, aldehydes, or protected amines) that can be used for the post-polymerization attachment of targeting ligands, imaging agents, or drugs.

For instance, methacryloyl-glycyl-glycine-p-nitrophenyl ester is a common comonomer used with HPMA. After polymerization, the p-nitrophenyl ester group can be easily substituted by amino-containing molecules. This strategy allows for the creation of highly tailored polymers for specific research applications, including the development of targeted drug delivery systems.

Design and Development of this compound-Derived Nanogels

Nanogels are crosslinked polymer networks that are swollen with a solvent, typically water. They have emerged as promising materials in biomedical research due to their high water content, biocompatibility, and tunable size. The incorporation of hydrophobic moieties like this compound into a hydrophilic polymer backbone like PHPMA can lead to the formation of amphiphilic copolymers that self-assemble into core-shell structured nanogels in aqueous environments.

Nanogel Formation and Physicochemical Determinants of Particle Size and Morphology

The formation of nanogels from amphiphilic copolymers often occurs through a self-assembly process driven by the hydrophobic effect. In an aqueous solution, the hydrophobic dodecanamide (B72619) side chains will aggregate to form a core, minimizing their contact with water, while the hydrophilic PHPMA chains will form a solvated shell, providing colloidal stability.

The final particle size and morphology of these nanogels are influenced by several factors:

Copolymer Composition: The ratio of hydrophilic (HPMA) to hydrophobic (this compound derivative) monomers is a critical determinant. A higher hydrophobic content generally leads to larger aggregates.

Concentration: The concentration of the polymer in the solution can affect the aggregation number and thus the final particle size.

Solvent: The choice of solvent and the presence of salts can modulate the hydrophobic and hydrophilic interactions, thereby influencing particle characteristics.

| Parameter | Influence on Nanogel Properties |

| Hydrophilic/Hydrophobic Ratio | Affects the critical aggregation concentration and the size of the hydrophobic core. |

| Polymer Molecular Weight | Higher molecular weight generally leads to larger nanogels. |

| Polymer Concentration | Can influence inter-particle interactions and overall size distribution. |

| External Stimuli (e.g., pH, Temp) | Can be used to trigger changes in size or morphology if responsive monomers are included. |

Degradation Mechanisms of Biodegradable Nanogels (In Vitro Studies)

For many biomedical applications, the biodegradability of nanogels is a desirable feature. Biodegradability can be engineered into the polymer backbone by incorporating linkages that are susceptible to hydrolysis or enzymatic cleavage. Common biodegradable linkages include esters, carbonates, and certain peptide sequences.

In vitro degradation studies are performed to understand the rate and mechanism of nanogel breakdown. These studies typically involve incubating the nanogels in buffer solutions that mimic physiological conditions (e.g., phosphate-buffered saline at 37°C), sometimes with the addition of specific enzymes. The degradation process is monitored over time by measuring changes in particle size (e.g., via Dynamic Light Scattering), molecular weight (e.g., via Gel Permeation Chromatography), and the release of degradation products.

For nanogels containing amide bonds, such as in the this compound moiety, degradation would likely be slow as amide bonds are generally stable to hydrolysis. However, if specific enzyme-cleavable peptide linkers are incorporated into the polymer backbone or as crosslinkers, enzymatic degradation can be achieved.

Interactions of Polymeric Systems with Biological Components (In Vitro and In Silico Research)

Understanding the interaction of polymeric nanocarriers with biological components is crucial for their rational design. These interactions are studied using a combination of in vitro experiments and in silico computational modeling.

In Vitro Studies: In vitro studies investigate the interactions of nanogels with proteins and cells.

Protein Adsorption: When introduced into a biological fluid, nanoparticles are immediately coated with proteins, forming a "protein corona." The composition of this corona can influence the biological fate of the nanoparticle. Studies using techniques like SDS-PAGE and mass spectrometry are used to identify the proteins that adsorb to the surface of PHPMA-based nanogels. The hydrophilic nature of the PHPMA shell is known to reduce non-specific protein adsorption, a phenomenon often referred to as "stealth" behavior.

Cellular Uptake and Cytotoxicity: The interaction of nanogels with cells is studied using cell cultures. Confocal microscopy and flow cytometry, often with fluorescently labeled polymers, are used to quantify cellular uptake. Cytotoxicity assays (e.g., MTT or LDH assays) are performed to assess the impact of the nanogels on cell viability. PHPMA itself is generally considered non-toxic.

In Silico Research: Computational methods, such as molecular dynamics (MD) simulations, provide detailed insights into the interactions at a molecular level.

MD Simulations: These simulations can model the self-assembly of copolymers into nanogels and their interaction with lipid bilayers (as a model for cell membranes) or specific proteins. For instance, simulations can predict how the hydrophobic core of a nanogel might interact with the lipid membrane or how the conformation of the PHPMA shell changes upon interaction with proteins. These computational approaches help in understanding the mechanisms behind experimentally observed phenomena and guide the design of new polymeric systems with desired biological interaction profiles.

| Research Method | Focus of Investigation | Key Findings/Insights |

| In Vitro (Protein Adsorption) | Quantifying and identifying proteins that bind to the nanogel surface. | PHPMA surfaces tend to reduce non-specific protein binding, contributing to longer circulation times in vivo. |

| In Vitro (Cellular Studies) | Measuring cellular uptake, localization, and cytotoxicity of nanogels. | The size, surface charge, and surface chemistry of nanogels determine the mechanism and efficiency of their uptake by cells. |

| In Silico (MD Simulations) | Modeling the dynamic behavior of polymers and their interactions with biological molecules at an atomic level. | Provides insights into nanogel stability, self-assembly mechanisms, and interactions with cell membranes. |

Plasma Protein Corona Formation and its Research Implications

Research into amphiphilic nanogels has provided insights into how their surface hydrophobicity influences the composition of the protein corona. nih.gov A study systematically investigated a series of poly(methacrylamide)-based nanogels containing a constant high proportion (80 mol-%) of hydrophilic N-(2-hydroxypropyl) groups and a smaller fraction (20 mol-%) of varying hydrophobic amide groups. nih.gov Among these was a nanogel functionalized with dodecylamine (B51217) (DODA-20), which is structurally analogous to this compound. nih.gov

The hydrophobicity of the nanogel surface was found to directly impact the quantity and identity of the adsorbed proteins. mdpi.com For instance, more hydrophobic nanogels were observed to bind a significantly higher number of proteins compared to their more hydrophilic counterparts. mdpi.com In the comparative study of amphiphilic nanogels, the nanogel featuring dodecylamine (DODA-20) was classified as highly hydrophobic, a characteristic confirmed by contact angle measurements. nih.gov

The composition of the protein corona formed on these nanogels was analyzed using two-dimensional gel electrophoresis. Findings revealed that the protein binding patterns showed a high degree of similarity between nanogels of similar hydrophobicity. For example, the protein coronas of the highly hydrophobic DODA-20 and a cholesteryl-containing nanogel (CHOLA-20) had 16 protein spots in common. In contrast, the overlap was significantly less with moderately hydrophobic nanogels, where DODA-20 shared only 11 and 6 common protein spots with benzyl-containing (BENZA-20) and hexyl-containing (HEXA-20) nanogels, respectively. nih.gov This demonstrates that the specific chemical nature of the hydrophobic component, such as the dodecyl group in DODA-20, directly influences the selective adsorption of proteins from plasma, thereby shaping the biological identity of the nanogel. nih.gov

The research implications of understanding protein corona formation are significant. The composition of the corona can dictate the interaction with immune cells and the recognition by the reticuloendothelial system (RES), which is responsible for clearing foreign particles from the bloodstream. mdpi.comnih.gov By modulating the surface chemistry of nanogels, for instance by incorporating this compound copolymers, it is possible to influence the type of proteins that adsorb. This could potentially be used to either avoid or encourage recognition by specific cellular pathways, a critical aspect in the design of nanocarriers for targeted drug delivery. rsc.orgnih.gov

Table 1: Comparison of Nanogel Hydrophobicity and Protein Corona Similarity

| Nanogel Type | Hydrophobic Group (20 mol-%) | Hydrophobicity Classification | Common Protein Spots with DODA-20 |

|---|---|---|---|

| PHPMA | None | Hydrophilic | Not Reported |

| BENZA-20 | Benzylamine | Moderate Hydrophobic | 11 |

| HEXA-20 | Hexylamine | Moderate Hydrophobic | 6 |

| DODA-20 | Dodecylamine | Hydrophobic | 16 (with CHOLA-20) |

| CHOLA-20 | Cholesterylamine | Hydrophobic | 16 |

Data sourced from a study on amphiphilic nanogels based on poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) copolymers. nih.gov

Cellular Uptake Mechanisms of Nanogels (In Vitro Research)

The cellular uptake of nanogels is a critical step for their application in intracellular drug delivery and diagnostics. mdpi.com In vitro studies are essential for elucidating the mechanisms by which these nanoparticles are internalized by cells. The process is influenced by various factors, including the nanogel's size, surface charge, and hydrophobicity, as well as the specific cell type being investigated. nih.govtu-dresden.de

Research on amphiphilic poly(methacrylamide)-based nanogels, including those with hydrophobic dodecylamine moieties (DODA-20), has explored their interaction with human monocytic-like THP-1 cells. nih.gov These cells are often used as a model for human monocytes, which are a primary component of the reticuloendothelial system. nih.gov The study focused on how the surface hydrophobicity of the nanogels affects their biocompatibility and cellular uptake. nih.gov

The findings indicate that the degree of hydrophobicity of the nanogel surface plays a significant role in the extent of cellular uptake. While the specific uptake data for the DODA-20 nanogel was part of a broader comparison, the study established a clear link between the physicochemical properties of the nanogels and their interaction with THP-1 cells. nih.gov Generally, for nanoparticles, cellular internalization can occur through various endocytic pathways. The formation of a protein corona is known to influence these uptake mechanisms significantly. nih.govresearchgate.net For instance, the proteins adsorbed onto the nanogel surface can be recognized by specific receptors on the cell membrane, triggering receptor-mediated endocytosis. rsc.org

In vitro studies utilizing confocal laser scanning microscopy and flow cytometry are common methods to visualize and quantify the cellular uptake of fluorescently labeled nanogels. tu-dresden.deresearchgate.net For example, research on copolymers based on N-(2-hydroxypropyl)-methacrylamide (HPMA) investigated their uptake in human breast adenocarcinoma cells. tu-dresden.de This study revealed that uptake was dependent on the polymer's molecular mass and structure (homopolymers vs. block or random copolymers). tu-dresden.de While not focused on nanogels specifically, the findings underscore that the polymer architecture, which is fundamental to nanogel design, is a key determinant of cell interaction. tu-dresden.de

For nanogels, their hydrated, three-dimensional network structure distinguishes them from solid nanoparticles. nih.gov This structure can influence how they interact with the cell membrane and the subsequent internalization pathway. Studies have shown that nanospheres are internalized by endothelial cells and smooth muscle cells to a greater extent than larger microspheres. nih.gov The cellular uptake of nanospheres has been shown to be dependent on incubation time and concentration. nih.gov The inherent flexibility and hydrophilicity of the base polymer, such as poly[N-(2-hydroxypropyl)-methacrylamide] (PHPMA), combined with hydrophobic domains from monomers like this compound, creates a unique amphiphilic character that dictates the cellular response. nih.govmdpi.com

Table 2: Factors Influencing In Vitro Cellular Uptake of Nanogels

| Factor | Description | Research Finding |

|---|---|---|

| Nanogel Size | The diameter of the nanogel particle. | Nanospheres were internalized more effectively by vascular cells compared to microspheres. nih.gov |

| Surface Hydrophobicity | The degree to which the nanogel surface repels water, influenced by hydrophobic moieties. | The hydrophobicity of amphiphilic nanogels influences their interaction with monocytic-like cells. nih.gov |

| Polymer Architecture | The structural arrangement of monomers (e.g., block vs. random copolymer). | For HPMA-based polymers, random copolymers were more easily internalized than block copolymers or homopolymers of the same molar mass. tu-dresden.de |

| Concentration | The amount of nanogels in the cell culture medium. | Cellular uptake of nanospheres was found to be dependent on their concentration. nih.gov |

| Incubation Time | The duration for which cells are exposed to the nanogels. | The uptake of nanospheres by cells increased with longer incubation times. nih.gov |

| Protein Corona | The layer of proteins that adsorbs to the nanogel surface in biological media. | The protein corona can significantly decrease the cellular uptake of some nanoparticles but has been observed to have no obvious impact on certain nanogels. nih.govresearchgate.net |

Advanced Analytical and Spectroscopic Characterization Techniques for N 2 Hydroxypropyl Dodecanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including N-(2-Hydroxypropyl)dodecanamide. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the unambiguous determination of the compound's connectivity and stereochemistry.

High-Resolution ¹H and ¹³C NMR Applications

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum, in turn, reveals the number of non-equivalent carbon atoms and their functional groups.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the dodecanamide (B72619) chain and the 2-hydroxypropyl group are observed. The long alkyl chain of the dodecanamide moiety gives rise to a complex multiplet in the upfield region (typically around 1.25 ppm), with the terminal methyl group appearing as a triplet at approximately 0.88 ppm. The protons adjacent to the carbonyl group (α-CH₂) would be expected to resonate further downfield, around 2.2 ppm, as a triplet.

The protons of the 2-hydroxypropyl group exhibit characteristic chemical shifts. The methine proton (CH-OH) would appear as a multiplet around 3.8-4.0 ppm, while the methylene (B1212753) protons (CH₂-N) would be found in the region of 3.1-3.4 ppm. The methyl group on the propyl chain would present as a doublet around 1.1-1.2 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms. The carbonyl carbon of the amide is a key diagnostic peak, typically appearing in the range of 173-175 ppm. The carbons of the long alkyl chain produce a series of signals between 22 and 32 ppm. The carbons of the 2-hydroxypropyl group are also clearly distinguishable: the carbon bearing the hydroxyl group (CH-OH) would resonate around 65-70 ppm, the carbon attached to the nitrogen (CH₂-N) around 45-50 ppm, and the methyl carbon around 20-25 ppm.

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C=O | - | - | ~174 |

| α-CH₂ (to C=O) | ~2.20 | t | ~36 |

| -(CH₂)₈- | ~1.25 | m | ~29-30 |

| -CH₂- (β to C=O) | ~1.63 | quint | ~26 |

| -CH₂- (penultimate) | ~1.29 | m | ~23 |

| Terminal CH₃ | ~0.88 | t | ~14 |

| N-CH₂ | ~3.2-3.4 | m | ~48 |

| CH-OH | ~3.8-4.0 | m | ~67 |

| CH₃ (on propyl) | ~1.15 | d | ~21 |

| NH | ~6.0-6.5 | br s | - |

| OH | Variable | br s | - |

Two-Dimensional NMR for Complex Structure Elucidation

For a more in-depth structural analysis and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. sigmaaldrich.com These experiments correlate signals from different nuclei, providing a more complete picture of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the α-CH₂ and β-CH₂ protons of the dodecanamide chain, and within the 2-hydroxypropyl moiety, between the N-CH₂ protons, the CH-OH proton, and the propyl CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in an HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the N-CH₂ protons and the amide carbonyl carbon, confirming the amide linkage.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

The FTIR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the secondary amide. The presence of the long alkyl chain is confirmed by the strong C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2920 cm⁻¹ and 2850 cm⁻¹).

One of the most diagnostic peaks is the amide I band (C=O stretching), which appears as a strong absorption around 1640 cm⁻¹. The amide II band (N-H bending and C-N stretching) is typically observed around 1550 cm⁻¹. The C-O stretching of the secondary alcohol would be visible in the 1100-1000 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3300-3500 (broad) | O-H Stretch, N-H Stretch | Hydroxyl, Secondary Amide |

| ~2920, ~2850 | C-H Stretch | Alkyl Chain |

| ~1640 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend, C-N Stretch (Amide II) | Amide |

| ~1465 | C-H Bend | Alkyl Chain |

| ~1100-1000 | C-O Stretch | Secondary Alcohol |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to assess its purity by detecting any potential impurities. When coupled with chromatographic separation techniques, it provides a highly sensitive and specific analytical method.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of non-volatile and thermally labile compounds like this compound. The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides mass information for each component as it elutes from the column.

In a typical LC-MS analysis, this compound would be ionized using a soft ionization technique such as Electrospray Ionization (ESI). In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. The [M+H]⁺ ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would involve the cleavage of the amide bond, loss of the hydroxypropyl group, and fragmentation along the alkyl chain.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

While this compound itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of more volatile precursors or potential degradation products. For the analysis of the intact molecule by GC-MS, derivatization is often necessary to increase its volatility and thermal stability. A common derivatization procedure involves silylation of the hydroxyl and amide groups.

The GC separates the derivatized compound from other volatile components in the sample mixture. The mass spectrometer then records the mass spectrum of the eluting compound. The fragmentation pattern observed in the mass spectrum, typically obtained by Electron Ionization (EI), provides a molecular fingerprint that can be compared to spectral libraries for identification. The fragmentation of derivatized this compound would show characteristic ions resulting from the cleavage of the amide bond and the loss of the silylated hydroxypropyl group.

X-ray Scattering Techniques for Supramolecular Structure Analysis

X-ray scattering is a powerful non-destructive technique used to investigate the structure of materials at the nanoscale. By analyzing the angles and intensities of X-rays scattered by a sample, researchers can gain insights into the size, shape, and arrangement of atoms and molecules.

Small-Angle X-ray Scattering (SAXS) is an essential analytical method for characterizing the structure of materials on a length scale of approximately 1 to 100 nanometers. mdpi.com The technique measures the elastic scattering of X-rays at very small angles (typically 0.1-5 degrees). mdpi.com The resulting scattering pattern is a function of the electron density fluctuations within the sample, providing information about the size, shape, and distribution of nanoscale objects such as micelles, vesicles, or aggregated nanoparticles. rsc.orgresearchgate.net

In the context of this compound, which as an amphiphilic molecule is expected to self-assemble in solution, SAXS is invaluable for characterizing the resultant supramolecular structures. By analyzing the SAXS profile, one can determine key parameters of the self-assembled aggregates. For instance, the position and shape of peaks in the scattering curve can reveal the morphology (e.g., spherical, cylindrical, lamellar) and dimensions of micelles or other phases formed by this compound in a given solvent.

Table 1: Illustrative SAXS Data Analysis for this compound Micelles in Aqueous Solution This table presents hypothetical data to illustrate the type of information obtainable from a SAXS experiment on a solution of this compound.

| Parameter | Hypothetical Value | Interpretation |

| Radius of Gyration (Rg) | 2.5 nm | Provides a measure of the overall micelle size. |

| Maximum Dimension (Dmax) | 6.0 nm | Indicates the largest dimension of the self-assembled particle. |

| Particle Shape Model | Ellipsoidal | The data fits best to a model of an ellipsoidal micelle. |

| Aggregation Number (Nagg) | 60 | The average number of molecules per micelle. |

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is a technique that analyzes X-rays scattered at larger angles. rsc.org This method probes the structure of materials at the atomic and molecular level (sub-nanometer scale), providing information about the arrangement of atoms in crystalline and semi-crystalline materials. rsc.org By Bragg's law, the sharp peaks in a WAXD pattern correspond to the regular, repeating planes of atoms within a crystal lattice.

For this compound, WAXD is crucial for characterizing its solid-state properties. The technique can distinguish between crystalline and amorphous forms of the compound. epa.gov In a crystalline state, this compound molecules would adopt a highly ordered, three-dimensional arrangement. The WAXD pattern would show a series of sharp Bragg peaks at specific angles, which are characteristic of the crystalline lattice structure. The positions and intensities of these peaks can be used to determine the unit cell dimensions and the packing arrangement of the molecules.

If this compound forms a gel, WAXD can be used in conjunction with SAXS to provide a more complete picture of the structure. While SAXS would characterize the larger network structure of the gel, WAXD would reveal whether the individual molecules within the gel fibers are arranged in a crystalline or a more disordered, liquid-like fashion.

Table 2: Hypothetical WAXD Peak Analysis for Crystalline this compound This table illustrates potential WAXD data for a crystalline powder sample of this compound, indicating the crystalline nature of the solid.

| Scattering Angle (2θ) | d-spacing (Å) | Interpretation |

| 5.5° | 16.1 | Corresponds to the long-range order related to the length of the molecule (lamellar stacking). |

| 21.5° | 4.1 | Indicates short-range order from the packing of the aliphatic chains. |

| 24.0° | 3.7 | Suggests a specific polymorphic form or packing arrangement. |

Microscopic Techniques for Morphological and Network Visualization

Microscopy techniques provide direct visualization of the sample's morphology and structure. For a self-assembling molecule like this compound, these methods are essential for confirming the structures inferred from scattering data and for observing larger-scale assemblies.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce images of surfaces at the nanoscale. researchgate.net It works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the sample are recorded to create a three-dimensional topographical map of the surface. researchgate.net

Table 3: Example of AFM Data for this compound Fibers on a Mica Surface This table provides illustrative data that could be obtained from AFM analysis of a self-assembled this compound gel.

| Measured Parameter | Hypothetical Value Range | Significance |

| Fiber Height | 5 - 10 nm | Corresponds to the diameter of the self-assembled fibers. |

| Fiber Width | 20 - 50 nm | Apparent width can be larger than height due to tip-sample convolution effects. |

| Surface Roughness (RMS) | 2.5 nm | Quantifies the texture of the deposited film or network. |

| Network Porosity | 5 - 20 µm² | Characterizes the open space within the gel network. |

Table 4: Illustrative SEM Observations for a Dried this compound Organogel This table outlines the type of qualitative and quantitative information that could be derived from SEM images of a gel formed by this compound.

| Observed Feature | Description | Magnification Range |

| Fibrous Network | Interconnected, three-dimensional network of fibers. | 1,000x - 5,000x |

| Fiber Bundles | Fibers are observed to aggregate into larger bundles or ribbons. | 5,000x - 20,000x |

| Individual Fiber Diameter | Estimated to be in the range of 50-200 nm. | >20,000x |

| Pore Structure | The network exhibits pores of varying sizes, typically in the micron range. | 500x - 2,000x |

Rheological Characterization for Material Properties Analysis

Rheology is the study of the flow and deformation of matter. It provides fundamental insights into the mechanical properties of materials, such as viscosity and viscoelasticity. For materials like gels and concentrated solutions that may be formed by this compound, rheological measurements are essential for understanding their material behavior and potential applications. mdpi.comnih.gov

Rheological studies are typically performed using a rheometer, which can apply a controlled stress or strain to a sample and measure the resulting response. Key parameters obtained include the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

For a gel formed by this compound, we would expect G' to be significantly larger than G'' at low stresses or frequencies, indicating a solid-like structure. nih.gov The viscosity of such a system would likely be shear-thinning, meaning it decreases as the applied shear rate increases. nih.gov Rheological measurements can also determine the yield stress, which is the minimum stress required to make the gel flow like a liquid. These properties are critical for applications where the material might be subjected to mechanical forces, such as in cosmetic formulations. nih.gov

Table 5: Representative Rheological Data for a 5% w/w this compound Gel This table presents hypothetical rheological data that would be characteristic of a self-assembled gel.

| Rheological Parameter | Condition | Hypothetical Value | Interpretation |

| Storage Modulus (G') | 1 rad/s | 1500 Pa | High elastic modulus indicates a strong gel network. |

| Loss Modulus (G'') | 1 rad/s | 120 Pa | G' >> G'' confirms the solid-like nature of the gel. |

| Viscosity (η) | 0.1 s⁻¹ | 800 Pa·s | High viscosity at low shear rates. |

| Viscosity (η) | 100 s⁻¹ | 5 Pa·s | Demonstrates shear-thinning behavior. |

| Yield Stress (τy) | - | 50 Pa | The stress required to initiate flow. |

Future Research Directions and Interdisciplinary Investigations of N 2 Hydroxypropyl Dodecanamide

Innovations in Green Chemistry for N-(2-Hydroxypropyl)dodecanamide Synthesis

The synthesis of amides like this compound traditionally relies on methods that can be energy-intensive and may utilize hazardous reagents. The principles of green chemistry offer a pathway to more sustainable and environmentally benign production processes. sigmaaldrich.com Future research will likely focus on enzymatic and biocatalytic methods, which operate under mild conditions and exhibit high selectivity, thereby reducing waste and energy consumption. researchgate.net

One promising avenue is the use of lipase-catalyzed reactions. Lipases have demonstrated high catalytic activity in the solvent-free bulk polymerization of esters and diols, and similar principles can be applied to amidation. nih.gov The enzymatic synthesis of N-substituted β-amino acids has also been achieved with high efficiency, suggesting the potential for biocatalytic routes to produce this compound. nih.gov

Further innovations could involve the use of plant-based extracts as natural catalysts or reagents, a method that has gained traction in the green synthesis of nanoparticles. nih.gov Exploring these bio-inspired routes could lead to more cost-effective and sustainable manufacturing processes for this versatile amide.

Table 1: Potential Green Synthesis Strategies for this compound

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Lipase-Catalyzed Amidation | High selectivity, mild reaction conditions, reduced byproducts, solvent-free options. | Screening for optimal lipase (B570770) variants, reaction optimization (temperature, pH, substrate ratio), and enzyme immobilization for reusability. |

| Whole-Cell Biocatalysis | Use of engineered microorganisms to perform the synthesis, potentially in a one-pot process. | Metabolic engineering of microbial strains, process scale-up, and downstream purification. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields compared to conventional heating. | Development of solvent-free microwave protocols and evaluation of energy efficiency. |

| Use of Bio-based Solvents | Replacement of traditional volatile organic compounds with safer, renewable alternatives. | Solubility studies of reactants in green solvents and assessment of solvent impact on reaction kinetics and yield. |

Computational Chemistry and Molecular Dynamics Simulations of this compound Systems

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for predicting the behavior of molecules and materials at the atomic level. For this compound, these techniques can provide invaluable insights into its physicochemical properties, interactions with other molecules, and its potential applications in complex systems.

MD simulations can be employed to study the self-assembly properties of this compound in various solvents, predicting the formation of micelles, vesicles, or other aggregates. This is crucial for its potential use as a surfactant or in drug delivery systems. A 2024 study on copolymers based on N-(2-Hydroxypropyl)methacrylamide (HPMA) utilized computational tools to predict pharmacokinetic properties and design new drug delivery vehicles. biosynth.com Similar in silico analyses could be applied to this compound to assess its potential as a carrier molecule and to guide the design of new functional materials. biosynth.com

These computational approaches can also model the interaction of this compound with biological membranes, proteins, and other cellular components, which is a critical step in evaluating its biocompatibility and potential biological activity.

Exploration of Novel Biological Targets and Therapeutic Modalities (Pre-clinical Investigations)

The structural features of this compound, particularly its combination of a lipophilic alkyl chain and a hydrophilic headgroup containing a secondary alcohol and an amide linkage, suggest a range of potential biological activities. While specific pre-clinical investigations on this compound are not yet widely reported, research on structurally related molecules provides a basis for future exploration.

For instance, N,N-Bis(2-hydroxyethyl)dodecanamide, another lauric acid derivative, has been noted for its antimicrobial properties. alliedacademies.org This suggests that this compound could be investigated as a potential antimicrobial or antifungal agent. Its surfactant properties may allow it to disrupt microbial cell membranes, a mechanism that could be explored through in vitro assays against various pathogens.

Furthermore, its potential to self-assemble into nanoparticles or to be incorporated into larger drug delivery systems opens up possibilities for its use as a carrier for therapeutic agents. Pre-clinical studies could focus on developing this compound-based formulations to improve the solubility and bioavailability of poorly water-soluble drugs.

Table 2: Potential Pre-clinical Research Areas for this compound

| Research Area | Rationale | Proposed Investigation |

| Antimicrobial Activity | Structural similarity to other antimicrobial fatty amides. | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of bacteria and fungi. |

| Anti-biofilm Potential | Surfactant properties may interfere with biofilm formation. | Crystal violet staining assays and microscopic imaging of biofilm inhibition. |

| Drug Delivery Vehicle | Amphiphilic nature suggests potential for encapsulation of hydrophobic drugs. | Formulation of drug-loaded nanoparticles and in vitro drug release studies. |

| Skin Penetration Enhancer | Fatty amides are known to enhance the permeation of active ingredients through the skin. | In vitro skin permeation studies using Franz diffusion cells. |

Integration of this compound into Smart Materials and Responsive Systems

"Smart" or "responsive" materials, which can change their properties in response to external stimuli such as temperature, pH, or light, are at the forefront of materials science. The amphiphilic nature of this compound makes it an intriguing candidate for incorporation into such systems.

Future research could explore the development of stimuli-responsive hydrogels or emulsions where this compound acts as a functional surfactant or gelling agent. For example, its solubility and aggregation behavior may be temperature-dependent, leading to thermoresponsive materials. Such systems could find applications in controlled-release drug delivery, where a change in local temperature (e.g., at a site of inflammation) could trigger the release of a therapeutic agent.

The hydroxyl group on the propyl chain also offers a site for further chemical modification, allowing for the attachment of other functional molecules or for cross-linking into a polymer network. This could enable the creation of novel copolymers with tailored responsive properties.

Synergistic Research Across Chemistry, Materials Science, and Biomedical Fields

The most exciting future prospects for this compound lie at the intersection of chemistry, materials science, and biomedical research. A synergistic approach is essential to fully realize its potential.

This interdisciplinary journey would begin with green chemical synthesis to produce the compound sustainably. Computational modeling would then predict its behavior and guide its formulation into smart materials. Materials scientists would fabricate and characterize these novel systems, such as stimuli-responsive nanoparticles or hydrogels. Finally, biomedical researchers would evaluate the efficacy and safety of these materials in pre-clinical models for applications ranging from targeted drug delivery to advanced antimicrobial coatings.